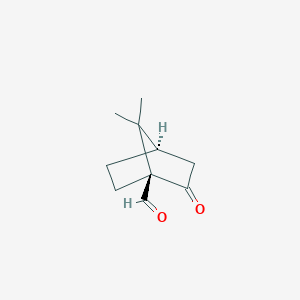
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been shown to increase reaction rates and improve yields for pyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ethoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects.
Modulation of Receptors: It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- Pyridazine (1,2-diazine)
- Pyrazine (1,4-diazine)
- Other Pyrimidine Derivatives
Comparison: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other pyrimidine derivatives, it may exhibit enhanced pharmacological effects and improved drug-likeness .
Propriétés
Numéro CAS |
102207-73-8 |
|---|---|
Formule moléculaire |
C14H26N4O |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
4-[2-(dibutylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-9-18(10-6-4-2)11-12-19-13-7-8-16-14(15)17-13/h7-8H,3-6,9-12H2,1-2H3,(H2,15,16,17) |
Clé InChI |
QOKOFSWPBFMPCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOC1=NC(=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


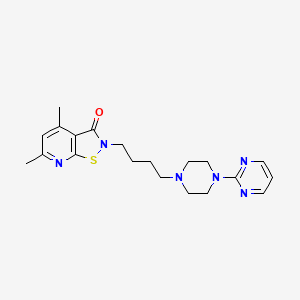

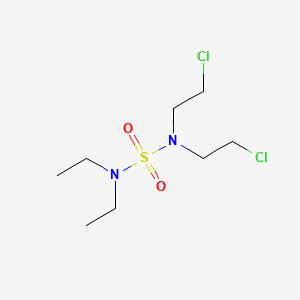
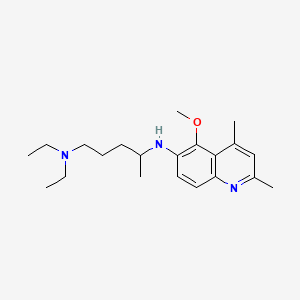
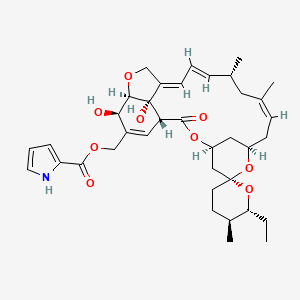
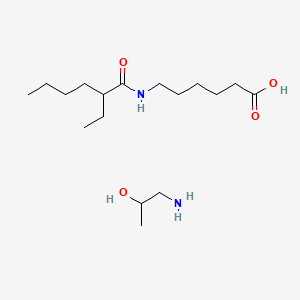
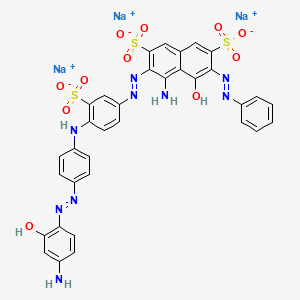

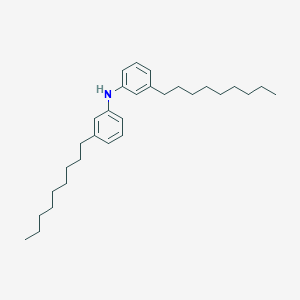

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)


